molecular formula C17H14ClN3O3 B12216398 2-chloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

2-chloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

Cat. No.: B12216398
M. Wt: 343.8 g/mol
InChI Key: NEAUFXJUOGPPIH-UHFFFAOYSA-N
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Description

2-chloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a benzohydrazide moiety, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 2,5-dioxo-1-phenylpyrrolidine-3-carboxylic acid. The reaction is carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-chloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclohexyl-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide
  • 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

Uniqueness

2-chloro-N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

2-chloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

InChI

InChI=1S/C17H14ClN3O3/c18-13-9-5-4-8-12(13)16(23)20-19-14-10-15(22)21(17(14)24)11-6-2-1-3-7-11/h1-9,14,19H,10H2,(H,20,23)

InChI Key

NEAUFXJUOGPPIH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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